![molecular formula C23H25NO5 B10996609 8-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-7-hydroxy-3,4-dimethyl-2H-chromen-2-one](/img/structure/B10996609.png)
8-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-7-hydroxy-3,4-dimethyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 8-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-7-hydroxy-3,4-dimethyl-2H-chromen-2-one is a complex organic molecule that belongs to the class of chromen-2-one derivatives. This compound is characterized by its unique structure, which includes a chromen-2-one core, a hydroxy group, and a dimethoxy-dihydroisoquinoline moiety. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-7-hydroxy-3,4-dimethyl-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the chromen-2-one core: This can be achieved through the condensation of a suitable phenol derivative with a β-keto ester under acidic or basic conditions.
Introduction of the hydroxy group: The hydroxy group at the 7-position can be introduced via selective hydroxylation using reagents such as hydrogen peroxide or osmium tetroxide.
Attachment of the dimethoxy-dihydroisoquinoline moiety: This step involves the alkylation of the chromen-2-one core with a dimethoxy-dihydroisoquinoline derivative using a suitable base like sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
8-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-7-hydroxy-3,4-dimethyl-2H-chromen-2-one: undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using reagents like chromium trioxide or pyridinium chlorochromate.
Reduction: The chromen-2-one core can be reduced to a dihydro derivative using hydrogenation catalysts such as palladium on carbon.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide, pyridinium chlorochromate, or potassium permanganate.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Sodium hydride, potassium carbonate, or other strong bases.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a dihydro-chromen-2-one derivative.
Substitution: Formation of various substituted chromen-2-one derivatives.
Scientific Research Applications
Anti-inflammatory Activity
Research has indicated that compounds similar to this one exhibit anti-inflammatory properties. For instance, studies have shown that derivatives of isoquinoline can inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response. A related study highlighted the synthesis of COX-II inhibitors that demonstrated significant anti-inflammatory effects in vitro and in vivo models .
Antioxidant Properties
The antioxidant activity of this compound may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. This property is crucial for developing treatments for diseases characterized by oxidative damage, such as cardiovascular diseases and cancer. Research has suggested that similar chromenone derivatives possess potent antioxidant capacities .
Anticancer Potential
The structure of this compound suggests it could act as a selective inhibitor of specific kinases involved in cancer progression. For example, inhibitors targeting the PI3K/AKT/mTOR pathway have shown promise in preclinical models for various cancers . The compound's isoquinoline moiety may enhance its interaction with biological targets related to tumor growth and proliferation.
Neuroprotective Effects
Given the increasing interest in neurodegenerative diseases like Alzheimer's, compounds with similar structures have been investigated for their neuroprotective effects. Some studies have reported that derivatives can inhibit butyrylcholinesterase and exhibit neuroprotective properties against neurotoxicity induced by amyloid-beta peptides .
Case Studies
Mechanism of Action
The mechanism of action of 8-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-7-hydroxy-3,4-dimethyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, and ion channels.
Pathways: Modulation of signaling pathways involved in inflammation, oxidative stress, and cell proliferation.
Comparison with Similar Compounds
8-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-7-hydroxy-3,4-dimethyl-2H-chromen-2-one: can be compared with other similar compounds, such as:
Chromen-2-one derivatives: These compounds share the chromen-2-one core but differ in their substituents, leading to variations in their biological activities.
Isoquinoline derivatives: These compounds contain the isoquinoline moiety and exhibit different pharmacological properties.
Similar Compounds
- 7-hydroxy-3,4-dimethyl-2H-chromen-2-one
- 6,7-dimethoxy-3,4-dihydroisoquinoline
- 8-[(6,7-dimethoxy-isoquinolin-2-yl)methyl]-7-hydroxy-3,4-dimethyl-2H-chromen-2-one
8-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-7-hydroxy-3,4-dimethyl-2H-chromen-2-one , covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
The compound 8-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-7-hydroxy-3,4-dimethyl-2H-chromen-2-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The molecular formula of the compound is C18H21NO3 with a molecular weight of approximately 299.37 g/mol. The structure features a chromenone core substituted with a dihydroisoquinoline moiety, which is believed to contribute to its biological effects.
1. Orexin Receptor Modulation
Research indicates that this compound may act as an orexin receptor antagonist , particularly targeting the orexin 2 receptor subtype. Orexin receptors are involved in regulating various physiological processes such as sleep-wake cycles and energy homeostasis. Compounds that modulate these receptors can potentially be developed into therapeutic agents for sleep disorders and metabolic diseases.
2. Anti-inflammatory Activity
The compound has shown promise in inhibiting cyclooxygenase enzymes (COX-I and COX-II), which play crucial roles in inflammation and pain signaling pathways. In vitro studies have demonstrated moderate to strong inhibitory activity against COX-II with IC50 values in the range of 0.52–22.25 μM . Such properties suggest potential applications in treating inflammatory conditions.
Case Studies
-
Antimicrobial Activity
A study examined the antimicrobial properties of derivatives similar to the compound . It was found that several derivatives exhibited high antimicrobial activity against pathogens such as Staphylococcus pneumoniae and Pseudomonas aeruginosa. The structure-activity relationship indicated that modifications to the chromenone core could enhance antimicrobial efficacy . -
Orexin Receptor Binding Studies
Functional assays using radiolabeled ligand binding techniques revealed that the compound selectively binds to orexin receptors, influencing downstream signaling pathways associated with wakefulness and appetite regulation. These findings highlight its potential for addressing sleep-related disorders.
Data Tables
Biological Activity | IC50 Value (μM) | Notes |
---|---|---|
COX-II Inhibition | 0.52 - 22.25 | Moderate selectivity compared to Celecoxib |
Antimicrobial Activity | Varies by derivative | Effective against multiple bacterial strains |
Compound | Structural Features | Biological Activity |
---|---|---|
PYZ16 | Chromenone derivative | Strong COX-II inhibitor |
PYZ19 | Dihydroisoquinoline | Moderate COX-II inhibitor |
Properties
Molecular Formula |
C23H25NO5 |
---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
8-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-7-hydroxy-3,4-dimethylchromen-2-one |
InChI |
InChI=1S/C23H25NO5/c1-13-14(2)23(26)29-22-17(13)5-6-19(25)18(22)12-24-8-7-15-9-20(27-3)21(28-4)10-16(15)11-24/h5-6,9-10,25H,7-8,11-12H2,1-4H3 |
InChI Key |
HWIRARWBCYMOHO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2CN3CCC4=CC(=C(C=C4C3)OC)OC)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.